molecular formula C22H18O2Zn B12628061 zinc;2-methoxy-1H-naphthalen-1-ide CAS No. 918298-71-2

zinc;2-methoxy-1H-naphthalen-1-ide

Cat. No.: B12628061
CAS No.: 918298-71-2
M. Wt: 379.8 g/mol
InChI Key: JERFYUFKOWTSEE-UHFFFAOYSA-N
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Description

Zinc;2-methoxy-1H-naphthalen-1-ide is a chemical compound with the molecular formula C22H18O2Zn. It is a zinc complex with a naphthalene derivative, specifically 2-methoxy-1H-naphthalen-1-ide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methoxy-1H-naphthalen-1-ol. One common method is to react zinc chloride (ZnCl2) with 2-methoxy-1H-naphthalen-1-ol in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature with stirring to ensure complete mixing of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups. Substitution reactions can result in various substituted naphthalene derivatives .

Scientific Research Applications

Zinc;2-methoxy-1H-naphthalen-1-ide has several scientific research applications:

Mechanism of Action

The mechanism by which zinc;2-methoxy-1H-naphthalen-1-ide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The naphthalene moiety may also interact with biological molecules, affecting their function. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;2-methoxy-1H-naphthalen-1-ide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role .

Properties

CAS No.

918298-71-2

Molecular Formula

C22H18O2Zn

Molecular Weight

379.8 g/mol

IUPAC Name

zinc;2-methoxy-1H-naphthalen-1-ide

InChI

InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*2-7H,1H3;/q2*-1;+2

InChI Key

JERFYUFKOWTSEE-UHFFFAOYSA-N

Canonical SMILES

COC1=[C-]C2=CC=CC=C2C=C1.COC1=[C-]C2=CC=CC=C2C=C1.[Zn+2]

Origin of Product

United States

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